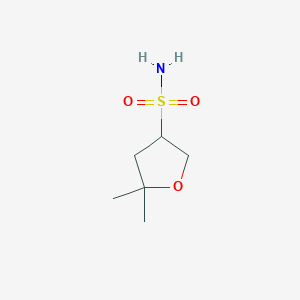

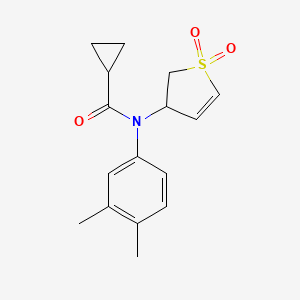

5,5-Dimethyloxolane-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives is detailed in the fourth paper, where novel sulfonamide derivatives of 5-substituted-3-methylisoxazole were synthesized starting from 3,5-dimethylisoxazole . This process involved the generation of 3,5-dimethylisoxazole-4-sulfonamides and subsequent reactions with various reagents. Although the exact synthesis of 5,5-Dimethyloxolane-3-sulfonamide is not described, similar methodologies could potentially be applied for its synthesis.

Molecular Structure Analysis

While the molecular structure of this compound is not analyzed in the provided papers, the structure of sulfonamide derivatives is generally characterized by the presence of the sulfonamide group (-SO2NH2) attached to an aromatic or heteroaromatic ring. The molecular structure of such compounds is crucial as it influences their reactivity and interactions with other molecules .

Chemical Reactions Analysis

The first paper discusses the selective modification of amino acids by dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts in aqueous solutions . Although this does not directly relate to this compound, it highlights the reactivity of sulfonium salts, which could be relevant for understanding the chemical reactions of sulfonamide derivatives. The third paper describes the use of a peroxide reagent for the selective oxidation of sulfides to sulfoxides . This indicates that sulfonamide compounds can participate in oxidation reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the second paper reviews the roles of dimethyl sulfoxide (DMSO) in organic chemistry, including its use as a solvent and oxidant . This information can be indirectly related to the solvent and reactivity properties that might be expected from sulfonamide derivatives like this compound.

Aplicaciones Científicas De Investigación

Gas-Liquid Chromatography

5,5-Dimethyloxolane-3-sulfonamide derivatives are useful in gas-liquid chromatography. Vandenheuvel and Gruber (1975) found that dimethylformamide dialkylacetals react with primary sulfonamides to form N-dimethylaminomethylene derivatives. These derivatives have excellent gas-liquid chromatographic properties and can be prepared at submicrogram levels for biological studies, as illustrated in the chromatographic determination of 3-bromo-5-cyanobenzenesulfonamide in ovine blood (Vandenheuvel & Gruber, 1975).

Inhibition of Tumor-Associated Isozyme

Ilies et al. (2003) synthesized two series of halogenated sulfonamides, including mono/dihalogenated sulfanilamides and aminobenzolamides, showing inhibition of tumor-associated isozyme carbonic anhydrase IX. This study suggests the potential to design potent and selective inhibitors with applications as antitumor agents (Ilies et al., 2003).

Tautomeric Behavior Study

Erturk et al. (2016) investigated the tautomeric forms of sulfonamide derivatives, specifically 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, using infrared and nuclear magnetic resonance spectroscopy. This study contributes to understanding the molecular conformation related to pharmaceutical and biological activities (Erturk et al., 2016).

Specific Drug Binding Sites Study

Sudlow et al. (1976) used 5-dimethylaminonaphthalene-1-sulfonamide as a probe to study binding sites for anionic drugs on human serum albumin. This research enhances the understanding of drug-protein interactions, crucial for drug design and therapeutic applications (Sudlow et al., 1976).

Synthesis of Sulfonamides

Cao et al. (2021) discussed the synthesis of sulfonamides, highlighting their applications in pharmaceuticals, agrochemicals, and other fields. The review emphasizes the development of efficient and eco-friendly processes for producing sulfonamides, important in drug design and discovery (Cao et al., 2021).

Sulfonamide Antimicrobial Oxidation

Sharma et al. (2006) explored the oxidation of sulfonamide antimicrobials by ferrate(VI), providing insights into the chemical processes that can remove these compounds from water, potentially reducing environmental toxicity (Sharma et al., 2006).

Mecanismo De Acción

Target of Action

Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which plays a crucial role in the synthesis of folic acid in bacteria .

Mode of Action

By inhibiting this enzyme, sulfonamides prevent the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA .

Biochemical Pathways

The primary pathway affected by sulfonamides is the folic acid synthesis pathway. By inhibiting this pathway, sulfonamides prevent bacterial DNA synthesis, thereby inhibiting their growth and multiplication .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

The ultimate effect of sulfonamides is the inhibition of bacterial growth and multiplication, making them effective bacteriostatic agents .

Action Environment

The effectiveness of sulfonamides can be influenced by various environmental factors. For example, they are more effective in an acidic environment and less effective in an alkaline environment .

Safety and Hazards

Direcciones Futuras

While specific future directions for 5,5-Dimethyloxolane-3-sulfonamide are not available, research into sulfonamides and similar compounds continues to be a vibrant field. For instance, sustainable solvents for β-diketone extraction from wheat straw wax have been explored . This sustainable manufacturing process may create the potential to valorize agricultural wastes as part of a holistic biorefinery .

Propiedades

IUPAC Name |

5,5-dimethyloxolane-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-6(2)3-5(4-10-6)11(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOQDHVNSCOULN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547245.png)

![8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2547247.png)

![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2547248.png)

![3-Chloro-2-(chloromethyl)benzo[b]thiophene](/img/structure/B2547258.png)

![3-[6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2547264.png)

![N-(4-bromophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2547265.png)